![molecular formula C18H19N B1590110 3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine CAS No. 230615-48-2](/img/structure/B1590110.png)
3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine
Overview
Description
“3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine” is a chemical compound with the CAS Number: 230615-48-2 . It has a molecular weight of 249.36 . The IUPAC name for this compound is (1R,5S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine .
Molecular Structure Analysis
The InChI code for “3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine” is 1S/C18H19N/c1-2-6-14(7-3-1)11-19-12-15-10-16(13-19)18-9-5-4-8-17(15)18/h1-9,15-16H,10-13H2 . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a refrigerator .
Scientific Research Applications
Pharmaceutical Intermediates
This compound is used as an intermediate in the pharmaceutical industry . It is used in the synthesis of various drugs, contributing to the development of new treatments and therapies.
Preparation of Varenicline
The compound is used in the preparation of Varenicline , a medication used to treat nicotine addiction. Varenicline is a nicotinic α4β2 acetylcholine receptor partial agonist, and this compound plays a crucial role in its synthesis.
Nicotinic Acetylcholine Receptor Agonist
The compound has been found to possess activity as an agonist at nicotinic acetylcholine receptors . This makes it potentially useful in the treatment of conditions related to these receptors, such as Alzheimer’s disease and other neurodegenerative disorders.
Potential Opioid Analgesic
Originally, this compound was researched as a potential opioid analgesic . However, it was found to be inactive in this assay and relatively toxic to mice .
Research in Smoking Cessation
Given its role in the synthesis of Varenicline, this compound indirectly aids in smoking cessation . Varenicline is a widely used drug to help people quit smoking, and the synthesis of this drug wouldn’t be possible without this compound.
Designer Drug
There have been claims that this compound has been sold as a designer drug under the name A3A . However, the reported effects of the product sold under this name do not seem to bear any resemblance to the known pharmacology of the genuine compound .
Safety and Hazards
properties
IUPAC Name |
10-benzyl-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N/c1-2-6-14(7-3-1)11-19-12-15-10-16(13-19)18-9-5-4-8-17(15)18/h1-9,15-16H,10-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQZMFJJYHNANK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC=C23)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476458 | |
Record name | 3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine | |
CAS RN |
230615-48-2 | |
Record name | 3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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